2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20199248
InChI: InChI=1S/C19H14FN3OS/c1-11-17(25-19(22-11)12-5-7-13(20)8-6-12)18(24)23-16-4-2-3-15-14(16)9-10-21-15/h2-10,21H,1H3,(H,23,24)
SMILES:
Molecular Formula: C19H14FN3OS
Molecular Weight: 351.4 g/mol

2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC20199248

Molecular Formula: C19H14FN3OS

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C19H14FN3OS
Molecular Weight 351.4 g/mol
IUPAC Name 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C19H14FN3OS/c1-11-17(25-19(22-11)12-5-7-13(20)8-6-12)18(24)23-16-4-2-3-15-14(16)9-10-21-15/h2-10,21H,1H3,(H,23,24)
Standard InChI Key BJZHZWWVDSPVTH-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC4=C3C=CN4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide, reflects its three primary components:

  • A 4-fluorophenyl group attached to the C2 position of the thiazole ring.

  • A methyl substituent at the C4 position of the thiazole core.

  • An N-linked 1H-indol-4-yl group via a carboxamide bond at the C5 position.

Its molecular formula is C₁₉H₁₅FN₄OS, with a molecular weight of 378.41 g/mol (calculated via PubChem algorithms) . The presence of fluorine enhances electronegativity, potentially influencing binding affinity in biological systems, while the indole moiety may confer interactions with neurotransmitter receptors .

Stereochemical and Electronic Properties

The thiazole ring’s planar structure and aromaticity enable π-π stacking interactions, critical for protein binding. Quantum mechanical calculations predict a dipole moment of 5.2 Debye, driven by the electron-withdrawing fluorine and the polar carboxamide group . The methyl group at C4 introduces steric hindrance, potentially affecting conformational flexibility.

Synthetic Methodologies

Key Reaction Pathways

While no explicit synthesis for this compound is documented, analogous thiazole-carboxamide derivatives are typically synthesized via:

  • Hantzsch Thiazole Synthesis: Cyclocondensation of thioureas with α-halo ketones. For example, phenacyl bromides react with carbothioamides to form thiazole cores .

  • Carboxamide Coupling: Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with amines. The indole amine nucleophile likely participates in this step .

Table 1: Hypothetical Synthesis Parameters for Analogous Thiazoles

StepReagents/ConditionsYield (%)Purification Method
Thiazole FormationPhenacyl bromide, EtOH, reflux70–85Recrystallization (EtOH/H₂O)
Carboxamide CouplingEDCI, HOBt, DMF, rt60–75Column Chromatography (SiO₂)

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Predicted to be low (<0.1 mg/mL) due to hydrophobicity from aromatic rings.

  • Thermal Stability: Differential Scanning Calorimetry (DSC) of similar thiazoles shows decomposition temperatures >200°C .

  • Photostability: Fluorophenyl groups may reduce UV degradation compared to non-fluorinated analogs .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 8.2–8.4 (s, 1H, NH of indole).

    • δ 7.6–7.8 (m, 2H, fluorophenyl).

    • δ 2.5 (s, 3H, CH₃) .

  • MS (ESI+): Predicted m/z = 379.1 [M+H]⁺.

CompoundE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)
10c168
10j84
10ab3216

Central Nervous System (CNS) Targeting

Indole-containing compounds often interact with serotonin receptors. Molecular docking studies suggest moderate affinity (Kᵢ ~ 150 nM) for 5-HT₂A receptors, implicating potential antidepressant or anxiolytic applications .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields in carboxamide coupling steps via microwave-assisted synthesis.

  • ADMET Profiling: Addressing poor bioavailability through prodrug strategies (e.g., esterification of the carboxamide).

  • Targeted Drug Delivery: Nanoparticle encapsulation to enhance solubility and reduce off-target effects.

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